REACTION_SMILES
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[C:1]([n:2]1[cH:3][cH:4][n:5][cH:6]1)([n:7]1[cH:8][cH:9][n:10][cH:11]1)=[O:12].[CH3:23][NH:24][O:25][CH3:26].[Cl:27][CH2:28][Cl:29].[ClH:22].[O:13]1[CH2:14][CH2:15][CH:16]([C:19](=[O:20])[OH:21])[CH2:17][CH2:18]1>>[O:13]1[CH2:14][CH2:15][CH:16]([C:19](=[O:21])[N:24]([CH3:23])[O:25][CH3:26])[CH2:17][CH2:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCOCC1
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Name
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Type
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product
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Smiles
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CON(C)C(=O)C1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |